molecular formula C11H14FNO2S B2760384 4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-27-8

4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2760384
CAS No.: 477858-27-8
M. Wt: 243.3
InChI Key: WITPYWNABUJHKE-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1-dione is a heterocyclic sulfone derivative featuring a six-membered thiazinane ring substituted with a 4-fluorobenzyl group at the 4-position. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects . Its synthesis typically involves nucleophilic substitution or coupling reactions, with the fluorobenzyl moiety contributing to electronic and steric properties critical for biological interactions.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPYWNABUJHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-fluorobenzylamine with a suitable thiazinane precursor. One common method is the condensation reaction between 4-fluorobenzylamine and a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives with different oxidation states.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazinane derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The thiazinane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1-dione are compared below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound 4-(4-Fluorobenzyl) C₁₁H₁₃FNO₂S 257.29 Fluorine as electron-withdrawing group; para-substitution
4-[4-(Trifluoromethoxy)benzyl] analog 4-(Trifluoromethoxy)benzyl C₁₂H₁₄F₃NO₃S 309.30 Increased lipophilicity due to CF₃O group
4-(2-Thienylmethyl) analog 2-Thienylmethyl C₉H₁₁NO₂S₂ 229.32 Thiophene enhances π-π stacking; lower logP
4-(3-Chlorobenzyl) analog 3-Chlorobenzyl C₁₁H₁₃ClNO₂S 273.74 Chlorine increases steric bulk and electronegativity
4-[(5-Methyl-2-furyl)methyl] analog 5-Methylfuran-2-ylmethyl C₁₀H₁₅NO₃S 229.30 Furan improves solubility via oxygen lone pairs
4-Prop-2-ynyl analog Propargyl C₇H₉NO₂S 171.21 Alkyne group introduces reactivity

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine (target) and trifluoromethoxy () improve metabolic stability and enzyme affinity compared to electron-donating groups.
  • Substitution Position : Para-substitution (target) optimizes steric alignment for receptor binding, whereas meta-chloro () may disrupt interactions.
  • Heterocyclic Moieties : Thiophene () and furan () enhance solubility but reduce membrane permeability compared to benzyl groups.

Biological Activity

4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique thiazinane ring structure, which is known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H14FNO2S
  • Molecular Weight : 241.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Tyrosinase Inhibition

A notable study explored the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. The findings indicated that certain derivatives exhibited competitive inhibition with IC50 values in the low micromolar range. For example:

CompoundIC50 (μM)Remarks
Compound A0.18More active than kojic acid (IC50 = 17.76 μM)
Compound B40.43Least effective in the series

These results suggest that modifications to the benzyl group can significantly influence biological activity .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that while some derivatives showed promising inhibitory effects on tyrosinase, they did not exhibit significant cytotoxicity towards B16F10 melanoma cells. This indicates a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that variations in the substituents on the benzyl ring can dramatically alter its biological properties:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes.
  • Benzyl Variants : Substituting different groups on the benzyl moiety can lead to variations in potency and selectivity against specific biological targets.

Q & A

Q. What are the key synthetic routes for 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and sulfonation. For example, fluorobenzylamine derivatives are condensed with thiazinane precursors under anhydrous conditions (e.g., acetonitrile with DBU as a base) . Temperature control (reflux vs. room temperature) and solvent polarity significantly impact cyclization efficiency. Catalysts like Raney Ni are used for hydrogenation steps to reduce intermediates, while flash chromatography or crystallization (e.g., with Et₂O) ensures purity . Optimization requires monitoring via TLC or LC-MS to track intermediate formation and minimize by-products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies fluorobenzyl protons (δ 7.2–7.4 ppm for aromatic F-substitution) and thiazinane ring protons (δ 3.5–4.5 ppm for S=O and CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming the 1λ⁶-sulfone configuration .
  • HPLC-PDA: Quantifies purity (>95% is standard for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Intermediate-Advanced Questions

Q. How can researchers address low yields during the final sulfonation step?

Low yields often arise from incomplete oxidation or side reactions. Strategies include:

  • Using excess oxidizing agents (e.g., H₂O₂ in acetic acid) with controlled temperature (0–5°C to prevent over-oxidation).
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent interaction in biphasic systems .
  • Monitoring reaction progress via IR spectroscopy to confirm S=O bond formation (asymmetric stretch ~1300 cm⁻¹) .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanism-of-action claims require:

  • Standardized Assays: Replicating studies under identical conditions (e.g., ATP-based cell viability assays vs. caspase-3 activation for apoptosis).
  • Structural Validation: Confirming batch purity via elemental analysis and verifying compound integrity in biological buffers (e.g., stability tests via LC-MS over 24 hours) .
  • Computational Cross-Check: Molecular docking against reported protein targets (e.g., kinases) to validate binding poses using software like AutoDock Vina .

Advanced Research Questions

Q. How can experimental design mitigate challenges in ecological impact assessments for this compound?

Long-term environmental studies should adopt:

  • Microcosm Models: Simulating soil/water systems to track degradation pathways (e.g., hydrolysis half-life under varying pH) .
  • Toxicity Profiling: Using Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity, with LC-MS quantification of bioaccumulation .
  • QSAR Modeling: Predicting environmental persistence and toxicity using substituent-specific parameters (e.g., logP, polar surface area) .

Q. What strategies resolve incomplete literature data on derivative synthesis (e.g., CAS-registered but unpublished analogs)?

For underreported derivatives (e.g., [4-(4-Fluorobenzyl)piperazin-1-yl]methanones):

  • Retrosynthetic Analysis: Deconstructing known analogs to infer viable routes (e.g., benzoyl chloride coupling with fluorobenzylpiperazine) .
  • Parallel Synthesis: Generating libraries via automated platforms (e.g., microwave-assisted reactions with diverse acyl chlorides).
  • Open-Source Validation: Sharing NMR/HRMS data in repositories like PubChem or Zenodo to crowdsource verification .

Q. How can researchers optimize regioselectivity in fluorobenzyl-substituted thiazinane derivatives?

  • Directed Metalation: Using directing groups (e.g., sulfonyl) to control electrophilic substitution positions .
  • Computational Guidance: DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing reaction pathways .
  • In Situ Monitoring: ReactIR or Raman spectroscopy to detect intermediate formation and adjust reagents dynamically .

Methodological Resources

  • Databases: PubChem for structural/spectral data.
  • Analytical Protocols: IUPAC guidelines for purity standards .
  • Environmental Risk Templates: INCHEMBIOL frameworks for persistence/toxicity studies .

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